molecular formula C20H25FN2O5S B5290843 3-({4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid

3-({4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid

Cat. No.: B5290843
M. Wt: 424.5 g/mol
InChI Key: FXZBYQWHEGCTQW-UHFFFAOYSA-N
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Description

3-({4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid is a complex organic compound with a molecular formula of C20H25FN2O5S . This compound is characterized by the presence of a fluorophenyl group, a sulfonyl group, and a piperazine ring, which are attached to a bicyclo[2.2.2]octane structure. It has a significant molecular weight of 424.486 Da .

Properties

IUPAC Name

3-[4-(4-fluorophenyl)sulfonylpiperazine-1-carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O5S/c21-15-5-7-16(8-6-15)29(27,28)23-11-9-22(10-12-23)19(24)17-13-1-3-14(4-2-13)18(17)20(25)26/h5-8,13-14,17-18H,1-4,9-12H2,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZBYQWHEGCTQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1C(C2C(=O)O)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-({4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)bicyclo[222]octane-2-carboxylic acid involves multiple steps, starting with the preparation of the bicyclo[222]octane coreThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The fluorophenyl group can be reduced to form fluorophenyl alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .

Scientific Research Applications

3-({4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can interact with hydrophobic pockets, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include other fluorophenyl-sulfonyl derivatives and piperazine-containing molecules. Compared to these compounds, 3-({4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid is unique due to its bicyclo[2.2.2]octane core, which provides additional rigidity and spatial orientation. This uniqueness can result in different biological activities and chemical reactivity .

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